3-(Piperidin-3-yl)propanamide hydrochloride
Overview
Description
“3-(Piperidin-3-yl)propanamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C (CCC1CNCCC1)N. [H]Cl
. The molecular weight of this compound is 192.69 .
Scientific Research Applications
Alzheimer’s Disease Treatment Research
A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme involved in the progression of Alzheimer’s disease. The study aimed to find new therapeutic options for this condition (Rehman et al., 2018).
Antimicrobial Activity for Agricultural Applications
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activities against pathogens affecting tomato plants, Lycopersicon esculentum. The structure-activity relationship studies revealed that the nature of substitutions on the benzhydryl ring and the sulfonamide ring influences the antibacterial activity. This work provides insights into the development of novel antimicrobial agents for agricultural use (Vinaya et al., 2009).
Organic Synthesis and Drug Discovery
The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors was presented as a straightforward method contributing to medicinal chemistry and drug discovery. This synthesis approach offers high overall yields and simplifies the purification process, highlighting its utility in the rapid development of piperidine-based compounds (Košak, Brus, & Gobec, 2014).
Advanced Building Blocks for Drug Discovery
The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were explored. These compounds, synthesized on up to gram scale, demonstrated larger size and increased conformational flexibility compared to the parent heterocycles. This research supports their potential utility as building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).
Safety and Hazards
“3-(Piperidin-3-yl)propanamide hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of “3-(Piperidin-3-yl)propanamide hydrochloride” and other piperidine derivatives .
Mechanism of Action
Target of Action
The primary targets of 3-(3-Piperidinyl)propanamide hydrochloride are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2
Result of Action
As a part of a unique collection of chemicals provided for early discovery researchers , its specific effects are subjects of ongoing research.
Properties
IUPAC Name |
3-piperidin-3-ylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-8(11)4-3-7-2-1-5-10-6-7;/h7,10H,1-6H2,(H2,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLTYOCSMPEFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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